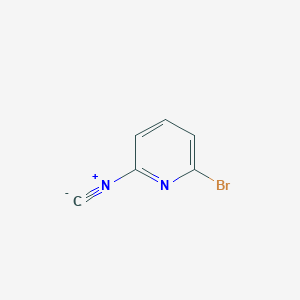

2-Bromo-6-isocyanopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The development of 2-isocyanopyridines as novel convertible isocyanides for multicomponent chemistry has been reported. Among 12 representatives of this class, 2-bromo-6-isocyanopyridine stands out as the optimal reagent in terms of stability and synthetic efficiency. It combines sufficient nucleophilicity with good leaving group capacity of the resulting amide moiety under both basic and acidic conditions .

Chemical Reactions Analysis

2-Bromo-6-isocyanopyridine serves as a versatile convertible isocyanide in multicomponent reactions. Its reactivity allows for the formation of diverse compounds through various synthetic pathways. Notably, it has been employed in the efficient two-step synthesis of the potent opioid carfentanil .

Scientific Research Applications

Multicomponent Chemistry

2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency. It combines good nucleophilicity with efficient leaving group capacity in amide formation under both basic and acidic conditions. This makes it a valuable reagent in synthetic organic chemistry, particularly in the development of novel compounds through multicomponent reactions (van der Heijden et al., 2016).

Reactivity with Alpha-Halocarbonyl Compounds

The reactivity of 2-Bromo-6-isocyanopyridine in reactions with alpha-halocarbonyl compounds has been studied, revealing significant potential in synthetic pathways. These reactions are crucial for the synthesis of various heterocyclic compounds, which are of interest in pharmaceutical and material science research (Elliott et al., 1982).

Structural Core in Bioactive Compounds

2-Bromo-6-isocyanopyridine derivatives, particularly 2-aminopyridines, are key structural cores in bioactive natural products and medicinally important compounds. The synthesis of these derivatives demonstrates the importance of 2-Bromo-6-isocyanopyridine in providing access to complex molecules with significant biological and chemical significance (Bolliger et al., 2011).

Electrocatalytic Synthesis

The compound has been used in the electrocatalytic synthesis of 6-aminonicotinic acid, showcasing its role in innovative synthetic methodologies. These methods offer potential advancements in the synthesis of valuable compounds under mild conditions, which is a significant aspect of green chemistry (Gennaro et al., 2004).

Synthesis of Halogen-Rich Intermediates

2-Bromo-6-isocyanopyridine plays a role in the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research, offering a pathway to diverse and functionally rich pyridine derivatives (Wu et al., 2022).

properties

IUPAC Name |

2-bromo-6-isocyanopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQGDEWHHLWZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-isocyanopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)

![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)

![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)

![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)

![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)